molecular formula C18H17N5O3 B10920701 6-(furan-2-yl)-3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920701
M. Wt: 351.4 g/mol
InChI Key: XTFLOZFNHINNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(furan-2-yl)-3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that combines several functional groups and ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are frequently employed.

Major Products Formed

    Oxidation: Furan-2,3-diones

    Reduction: Dihydropyrazole derivatives

    Substitution: Various alkylated and halogenated derivatives

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(furan-2-yl)-3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

6-(furan-2-yl)-3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17N5O3/c1-9-15-12(17(24)20-16-10(2)21-23(4)11(16)3)8-13(14-6-5-7-25-14)19-18(15)26-22-9/h5-8H,1-4H3,(H,20,24)

InChI Key

XTFLOZFNHINNTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.